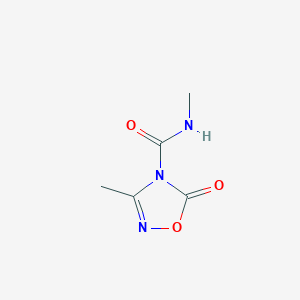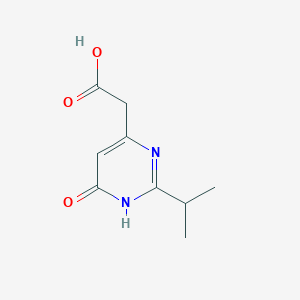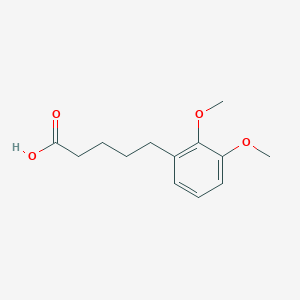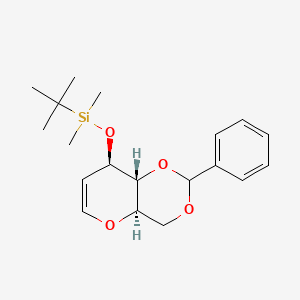
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
- Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.
Aplicaciones Científicas De Investigación
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide has several applications in scientific research, including:
Medicinal Chemistry: As a potential pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Biology: As a probe or reagent in biochemical assays and studies.
Industry: In the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: A closely related derivative with different substitution patterns.
5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group attached to the oxadiazole ring.
Uniqueness
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its unique structure may lead to different reactivity and interactions compared to other oxadiazole derivatives.
Propiedades
Fórmula molecular |
C5H7N3O3 |
|---|---|
Peso molecular |
157.13 g/mol |
Nombre IUPAC |
N,3-dimethyl-5-oxo-1,2,4-oxadiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c1-3-7-11-5(10)8(3)4(9)6-2/h1-2H3,(H,6,9) |
Clave InChI |
KZWTWAPQIJPXDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=O)N1C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)

![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)



![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)

![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)

![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
